(4-Chlorophenyl)(oxo)acetyl chloride
Description
Structural Classification and Functional Group Analysis of Alpha-Keto Acyl Chlorides
(4-Chlorophenyl)(oxo)acetyl chloride belongs to the structural class of alpha-keto acyl chlorides, also known as glyoxylyl chlorides. These compounds are characterized by a carbonyl (keto) group positioned on the carbon atom alpha to the acyl chloride functionality. This arrangement results in a 1,2-dicarbonyl system with two highly electrophilic carbon centers.
The functional groups present in this compound are:
Acyl Chloride (-COCl): This is a highly reactive derivative of a carboxylic acid. The carbon atom of the acyl chloride is extremely electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it highly susceptible to nucleophilic acyl substitution reactions. sigmaaldrich.com
Ketone (C=O): The ketone group is also electrophilic, though generally less reactive than the acyl chloride. Its presence introduces a second site for nucleophilic attack and provides a handle for a wide range of carbonyl chemistry.
4-Chlorophenyl Group: This aromatic ring is substituted with a chlorine atom at the para position. The chloro-substituent is an electron-withdrawing group, which can influence the reactivity of the adjacent ketone. The aromatic ring itself provides a rigid scaffold and can participate in various aromatic substitution reactions or serve as a key structural component in the final target molecule.
The dual electrophilicity of alpha-keto acyl chlorides like this compound allows them to act as versatile synthons in constructing carbon-carbon and carbon-heteroatom bonds, often leading to the formation of complex heterocyclic frameworks.
Table 1: Chemical and Physical Properties of this compound
Historical Context and Evolution of Glyoxylyl Chloride Chemistry
The chemistry of acyl chlorides dates back to the early 19th century, marking a significant milestone in the development of organic synthesis. chemicalbook.com However, the specific subclass of alpha-keto acyl chlorides, or glyoxylyl chlorides, evolved from the broader understanding of dicarbonyl compounds and reactive acid derivatives.
The foundational reaction for the synthesis of aryl-substituted alpha-keto systems is the Friedel-Crafts acylation, discovered in 1877 by Charles Friedel and James Mason Crafts. sigmaaldrich.comwikipedia.org This reaction allows for the attachment of acyl groups to aromatic rings. A key pathway to compounds like this compound involves the Friedel-Crafts acylation of an aromatic compound (chlorobenzene) with a derivative of oxalic acid, such as oxalyl chloride or its monoesters. nih.gov
The evolution of glyoxylyl chloride chemistry has been driven by the need for more efficient and selective synthetic methods. Early preparations of acyl chlorides often relied on harsh chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). While effective, these reagents can lack selectivity and produce difficult-to-remove byproducts. prepchem.com The introduction of milder reagents like oxalyl chloride represented a significant advancement, providing higher yields and cleaner reactions for the conversion of carboxylic acids to acyl chlorides. prepchem.comamazonaws.com Modern synthetic strategies continue to refine these processes, focusing on catalytic methods and improved functional group tolerance to facilitate the synthesis of increasingly complex molecules.
Contemporary Relevance as a Specialized Building Block in Chemical Research
In modern organic synthesis, this compound is valued as a specialized building block, primarily for the synthesis of heterocyclic compounds. The presence of two adjacent electrophilic centers allows for versatile cyclization strategies when reacted with dinucleophiles (compounds containing two nucleophilic sites). This capability is particularly relevant in medicinal chemistry, where heterocyclic scaffolds are prevalent in a vast number of therapeutic agents. nih.govnih.gov
The chlorine atom on the phenyl ring is also significant, as halogenated organic compounds are integral to many FDA-approved drugs, where the halogen can influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov
Detailed research findings have demonstrated the utility of this building block in creating diverse molecular architectures. For instance, it can be used as a precursor in multi-step syntheses to generate complex ring systems. The reaction of this compound with various nucleophiles, such as amines, thioureas, or amidines, can initiate a cascade of reactions leading to the formation of heterocycles like thiazoles, oxadiazoles, and quinazolines. tandfonline.commdpi.comsciforum.net
For example, the Hantzsch thiazole (B1198619) synthesis, a classic method for forming thiazole rings, involves the reaction of an alpha-haloketone with a thioamide. youtube.com this compound provides a related and highly reactive substrate for similar cyclocondensation reactions, leading to substituted thiazoles, which are known to possess a wide range of biological activities. tandfonline.comrsc.org Similarly, its reaction with hydrazides can lead to the formation of 1,3,4-oxadiazoles, another important heterocyclic motif in drug discovery. organic-chemistry.org
Table 2: Applications in Heterocyclic Synthesis
Table of Mentioned Compounds
Structure
3D Structure
Properties
CAS No. |
104132-79-8 |
|---|---|
Molecular Formula |
C8H4Cl2O2 |
Molecular Weight |
203.02 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H |
InChI Key |
JTXJZMXFVCMTKP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=O)Cl)Cl |
Synonyms |
Benzeneacetyl chloride, 4-chloro-alpha-oxo- (9CI) |
Origin of Product |
United States |
Synthetic Pathways to 4 Chlorophenyl Oxo Acetyl Chloride and Congeneric Alpha Keto Acyl Halides
Derivatization from (4-Chlorophenyl)(oxo)acetic Acid and Analogous Glyoxylic Acids
The most direct and common route to (4-Chlorophenyl)(oxo)acetyl chloride is the conversion of its parent carboxylic acid, (4-Chlorophenyl)(oxo)acetic acid. This transformation is a specific example of the general synthesis of acyl chlorides from carboxylic acids, a fundamental reaction in organic chemistry. libretexts.orgwikipedia.org The presence of the alpha-keto group, however, can influence the reactivity and stability of the molecule, necessitating carefully chosen reagents and conditions.
Several reagents are capable of converting the carboxylic acid hydroxyl group into a chloride, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed for this purpose. libretexts.orgmasterorganicchemistry.com
Thionyl Chloride (SOCl₂): This reagent reacts with carboxylic acids to produce the desired acyl chloride, with the convenient byproducts of sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous and thus easily removed from the reaction mixture. masterorganicchemistry.comchemguide.co.uk The reaction mechanism involves the initial formation of a highly reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. masterorganicchemistry.comic.ac.uk A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. youtube.com The DMF reacts first with the thionyl chloride to form a Vilsmeier-type reagent, which is a more potent chlorinating agent. researchgate.net
Oxalyl Chloride ((COCl)₂): Often considered a milder and more selective alternative to thionyl chloride, oxalyl chloride is highly effective for preparing acyl chlorides. researchgate.netchemicalbook.com Its reaction with a carboxylic acid yields the acyl chloride along with gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). chemicalbook.comwikipedia.org This clean decomposition into volatile products simplifies the isolation and purification of the target acyl chloride. chemicalbook.com Similar to thionyl chloride, the reaction is often catalyzed by DMF. sci-hub.se The mild conditions offered by oxalyl chloride can be particularly advantageous for sensitive substrates, minimizing side reactions and racemization at adjacent stereocenters. chemicalbook.com
The choice between thionyl chloride and oxalyl chloride often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product. For laboratory-scale preparations where high purity is paramount, oxalyl chloride is frequently the preferred reagent. youtube.com
To maximize the yield and purity of this compound, several reaction parameters must be carefully controlled.
Solvent: The reaction is typically carried out in an inert aprotic solvent, such as benzene (B151609), chloroform, or dichloromethane, to prevent unwanted side reactions with the solvent. prepchem.comchemicalbook.com
Temperature: The conversion of carboxylic acids to acyl chlorides can often be performed at room temperature or with gentle heating. prepchem.com For highly reactive substrates like alpha-keto acids, maintaining lower temperatures can be crucial to prevent decomposition or side reactions such as decarbonylation.
Reagent Stoichiometry: An excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. However, a large excess can complicate purification.
Catalyst: As mentioned, catalytic amounts of DMF are commonly used to increase the reaction rate. Other catalysts, such as pyridine (B92270) or phosphine oxides, can also be employed. youtube.comnih.gov
Workup and Purification: A key advantage of using thionyl chloride or oxalyl chloride is that the byproducts are gaseous. chemguide.co.uk After the reaction is complete, the excess solvent and any remaining chlorinating agent (which are typically low-boiling) can be removed under reduced pressure. chemicalbook.com Due to the high reactivity and potential thermal instability of alpha-keto acyl chlorides, purification is almost exclusively performed by vacuum distillation to avoid decomposition at higher temperatures. prepchem.com
| Chlorinating Agent | Typical Solvent | Catalyst | Temperature | Key Advantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Benzene, Dichloromethane, Chloroform | DMF (catalytic) | Room Temp. to Reflux | Inexpensive; Gaseous byproducts (SO₂, HCl). chemguide.co.ukyoutube.com |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane, Hexane, Toluene | DMF (catalytic) | 0°C to Room Temp. | Milder conditions; Gaseous byproducts (CO, CO₂, HCl); High purity products. chemicalbook.com |
| Phosphorus Pentachloride (PCl₅) | Neat (no solvent) or inert solvent | None | Room Temp. (cold) | Highly reactive; Solid byproduct (POCl₃) requires separation. libretexts.orgchemguide.co.uk |
| Phosphorus Trichloride (PCl₃) | Neat (no solvent) | None | Gentle Warming | Liquid byproduct (H₃PO₃) requires separation. libretexts.orgchemguide.co.uk |
Alternative Synthetic Strategies for Alpha-Keto Acyl Chloride Formation
Beyond the direct chlorination of the corresponding alpha-keto acid, alternative pathways exist for constructing the alpha-keto acyl chloride framework. A prominent strategy is the Friedel-Crafts acylation.
This approach involves the reaction of an aromatic compound with an oxalyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmdpi.com To synthesize a precursor for this compound, chlorobenzene can be acylated with a mono-ester mono-acyl chloride of oxalic acid, like methyl oxalyl chloride. chemicalbook.com This reaction directly installs the 4-chlorophenyl glyoxylate structure. The resulting alpha-keto ester can then be hydrolyzed to the corresponding alpha-keto acid, which is subsequently converted to the target acyl chloride as described in section 2.1. chemicalbook.com This method is particularly useful for building the core carbon skeleton from simple aromatic precursors. mdpi.com
Another potential, though less common, strategy involves the direct oxidation of a suitable precursor. For instance, methods exist for the one-step conversion of aromatic methyl ketones into acyl chlorides using reagents like sulfur monochloride. researchgate.net While not specifically demonstrated for an alpha-keto system, this represents a conceptually different approach to acyl chloride formation.
Challenges and Innovations in the Synthesis of Highly Reactive Acyl Halides
The synthesis of alpha-keto acyl halides is complicated by their high reactivity, which stems from the presence of two adjacent, highly electrophilic carbonyl carbons. This reactivity presents several challenges:
Instability: These compounds are highly susceptible to hydrolysis, even by atmospheric moisture, which necessitates stringent anhydrous reaction and handling conditions. They can also be thermally labile, potentially undergoing decarbonylation or other decomposition pathways upon heating. youtube.com
Side Reactions: The high electrophilicity can lead to unwanted side reactions with other functional groups present in the molecule or with impurities. The choice of a mild chlorinating agent like oxalyl chloride can help mitigate some of these issues. chemicalbook.com
Purification: Purification by distillation requires high vacuum to keep temperatures low and prevent decomposition. Chromatographic methods are generally not feasible due to the compound's reactivity with silica gel.
To address these challenges, several innovations have been implemented. A significant advance is the use of in situ generation and consumption. In this approach, the alpha-keto acyl chloride is prepared and immediately reacted with the next nucleophile in a one-pot procedure without isolation. chemicalbook.com This strategy avoids the difficulties of handling and purifying the unstable intermediate. The development of flow chemistry and microreactor technology also offers promising avenues for the synthesis of highly reactive intermediates. These technologies allow for precise control over reaction time, temperature, and stoichiometry, minimizing byproduct formation and enabling the safe handling of unstable compounds.
Reactivity and Transformation Profiles of 4 Chlorophenyl Oxo Acetyl Chloride
Nucleophilic Acyl Substitution at the Glyoxylyl Chloride Moiety
The carbon atom of the acyl chloride group in (4-Chlorophenyl)(oxo)acetyl chloride is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms, as well as the neighboring carbonyl group. Consequently, it readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles. The general mechanism for these transformations is a two-step addition-elimination process. youtube.com
The reaction of this compound with alcohols or phenols yields the corresponding esters, while its reaction with ammonia, primary amines, or secondary amines produces amides. libretexts.orgyoutube.com These reactions are typically rapid and exothermic. libretexts.orgchemguide.co.uk
The scope of the reaction is broad, encompassing a variety of alcohols (primary, secondary) and amines. The reaction with amines is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct that is formed. hud.ac.ukfishersci.it This method, particularly for amide formation, is related to the Schotten-Baumann reaction conditions. fishersci.itstackexchange.com
A limitation can arise from the high reactivity of the acyl chloride, which necessitates anhydrous conditions to prevent competitive hydrolysis back to the carboxylic acid. Furthermore, sterically hindered alcohols or amines may react more slowly. The dual carbonyl structure also presents the possibility of side reactions, although the acyl chloride is significantly more reactive than the ketone carbonyl.
Table 1: Scope of Nucleophilic Acyl Substitution
| Nucleophile (Nu-H) | General Product Structure | Product Class |
|---|---|---|
| R'-OH (Alcohol) | Ester | |
| R'R''NH (Amine) | Amide | |
| H₂O (Water) | Carboxylic Acid | |
| R'-SH (Thiol) | Thioester |
This compound reacts readily with various nucleophiles categorized by the nucleophilic atom.
Oxygen Nucleophiles : The most common oxygen nucleophiles are water and alcohols. Reaction with water (hydrolysis) yields (4-chlorophenyl)(oxo)acetic acid and HCl. libretexts.org Reaction with alcohols (alcoholysis) is a standard method for synthesizing the corresponding esters. youtube.com Carboxylate salts can also act as oxygen nucleophiles to form carboxylic anhydrides. wikipedia.org
Nitrogen Nucleophiles : Ammonia reacts to form the primary amide, (4-chlorophenyl)glyoxylamide. Primary and secondary amines react to form N-substituted and N,N-disubstituted amides, respectively. libretexts.org These reactions are generally very fast and are a common method for amide bond formation. hud.ac.uk
Sulfur Nucleophiles : Sulfur-based nucleophiles, such as thiols (R-SH), are known to be highly effective in nucleophilic substitution reactions, often more so than their oxygen counterparts. msu.edu The reaction of this compound with a thiol is expected to proceed readily to form a thioester. The thiolate anion (R-S⁻), formed by deprotonating a thiol, is an even more potent nucleophile. msu.edu
The hydrolysis and alcoholysis of this compound proceed through a characteristic nucleophilic acyl substitution mechanism, often referred to as an addition-elimination reaction. youtube.comyoutube.comlibretexts.org
Nucleophilic Attack : The reaction begins with the attack of the nucleophile (the oxygen atom from a water or alcohol molecule) on the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons are pushed onto the carbonyl oxygen. youtube.comyoutube.com
Formation of a Tetrahedral Intermediate : This addition step results in the formation of a transient, unstable tetrahedral intermediate, which contains a negatively charged oxygen atom and a positively charged oxygen atom (from the attacking nucleophile). youtube.com
Elimination of the Leaving Group : The tetrahedral intermediate collapses. The lone pair of electrons on the negatively charged oxygen reforms the C=O double bond. Simultaneously, the chloride ion, being a good leaving group, is expelled. libretexts.orgyoutube.com
Deprotonation : In the final step, the chloride ion or another base in the mixture removes a proton from the attacking nucleophile (which is still positively charged) to yield the final neutral ester or carboxylic acid product and a molecule of hydrogen chloride. youtube.comlibretexts.org
Electrophilic Reactivity: Friedel-Crafts Acylations and Related Processes
This compound can also serve as an electrophile in Friedel-Crafts acylation reactions. This classic method allows for the formation of a new carbon-carbon bond by attaching the acyl group to an aromatic ring. nih.gov
In a Friedel-Crafts acylation, this compound reacts with an aromatic compound, such as benzene (B151609) or its derivatives, in the presence of a strong Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). chemguide.co.uk The reaction introduces the (4-chlorophenyl)glyoxylyl group onto the aromatic ring, yielding a diaryl-α-diketone (a 1,2-diketone). nih.gov
The mechanism involves the Lewis acid coordinating to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly reactive and resonance-stabilized acylium ion. masterorganicchemistry.com This acylium ion is the potent electrophile that is then attacked by the electron-rich aromatic ring, leading to the formation of the aromatic ketone after a deprotonation step that restores aromaticity. khanacademy.org An advantage of Friedel-Crafts acylation over alkylation is that the product, an aromatic ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.orglibretexts.org
The position of acylation on a substituted aromatic ring (regiochemistry) is dictated by the nature of the substituent already present on the ring.
Activating Groups : Electron-donating groups (e.g., alkyl, alkoxy groups) on the aromatic substrate direct the incoming acyl group to the ortho and para positions. Due to steric hindrance from the bulky acyl group, the para product is often predominantly formed. libretexts.org For example, the acylation of toluene would yield primarily 1-(4-chlorophenyl)-2-(p-tolyl)ethane-1,2-dione.
Deactivating Groups : Electron-withdrawing groups (e.g., nitro, carbonyl groups) deactivate the ring towards electrophilic attack and direct the incoming group to the meta position. Halogens, such as chlorine on chlorobenzene, are an exception; they are deactivating yet direct incoming electrophiles to the ortho and para positions. youtube.com
Catalyst selection is crucial for the success of the reaction. Aluminum chloride (AlCl₃) is the traditional and most common catalyst, typically used in stoichiometric amounts because it complexes with the product ketone. organic-chemistry.org Other Lewis acids like iron(III) chloride (FeCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can also be employed. libretexts.org In recent years, efforts have been made to develop more environmentally friendly and reusable solid acid catalysts, such as zinc oxide or certain zeolites, to replace traditional Lewis acids. researchgate.net
Table 2: Regioselectivity in Friedel-Crafts Acylation
| Aromatic Substrate | Substituent Type | Expected Major Product(s) |
|---|---|---|
| Toluene | Activating (ortho, para-directing) | para-acylated |
| Anisole | Activating (ortho, para-directing) | para-acylated |
| Chlorobenzene | Deactivating (ortho, para-directing) | para- and ortho-acylated |
| Nitrobenzene | Deactivating (meta-directing) | meta-acylated |
Cascade and Multi-Component Reactions Employing this compound
The presence of two distinct and reactive electrophilic sites makes this compound an excellent substrate for cascade and multi-component reactions (MCRs), which allow for the rapid assembly of complex molecules in a single pot. nih.gov These reactions are highly efficient and atom-economical.
This compound is a valuable precursor for the synthesis of various heterocyclic systems through annulation reactions, where a new ring is formed. The strategy typically involves a reaction with a dinucleophile that can react sequentially with both the acyl chloride and the ketone.
Synthesis of Pyridazinones: Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the condensation of an α-keto acid derivative with a hydrazine. thieme-connect.com In the case of this compound, reaction with hydrazine or a substituted hydrazine would proceed via initial nucleophilic attack of the hydrazine on the highly electrophilic acyl chloride to form an acylhydrazide intermediate. This is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine attacks the ketone carbonyl, and subsequent dehydration to yield the corresponding 6-(4-chlorophenyl)-3(2H)-pyridazinone derivative. nih.gov
Synthesis of Oxazoles: Oxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. One classical method for their synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.comnih.gov this compound can be used to generate the necessary precursor. For instance, reaction with an α-amino acid would yield an N-acyl-α-amino acid, which can then be transformed into the required α-acylamino ketone intermediate for subsequent cyclization. A more direct route involves the reaction of acyl chlorides with α-isocyanoacetamides, which proceeds through a 2-acyl-5-aminooxazole intermediate that can be hydrolyzed to the desired product. acs.orgresearchgate.net
Table 2: Examples of Heterocyclic Ring Formation
| Heterocycle | Dinucleophile / Reagents | Key Intermediate | Reaction Type |
| Pyridazinone | Hydrazine (H₂NNH₂) | Acylhydrazide | Acylation / Intramolecular Condensation |
| Oxazole (B20620) | α-Isocyanoacetamide / Base | 2-Acyl-5-aminooxazole | Acylation / Cyclization |
| Oxazole | α-Amino acid derivative | N-Acyl-α-amino ketone | Robinson-Gabriel type synthesis |
Chemoselectivity in reactions involving this compound is dictated by the differential reactivity of its two carbonyl groups. The acyl chloride is a "harder" and more reactive electrophile than the ketone. This difference allows for selective transformations by carefully choosing the nucleophile and reaction conditions.
Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles (e.g., organolithium reagents, Grignard reagents, amines, hydrazine) will preferentially react with the hard electrophilic center of the acyl chloride. libretexts.org Softer nucleophiles might show greater selectivity for the softer ketone carbonyl, although this is often difficult to achieve in practice without competing reaction at the acyl chloride.
Reaction Conditions: Low temperatures can sometimes enhance selectivity by favoring the reaction with the lower activation energy, which is typically the attack on the more reactive acyl chloride.
Catalysis: Lewis acid catalysts can be used to activate one carbonyl group over the other. For example, a Lewis acid might coordinate preferentially to the ketone oxygen, enhancing its electrophilicity for a subsequent nucleophilic attack, although coordination to the acyl chloride oxygen is also possible.
The predictable reactivity hierarchy allows for the design of sequential and cascade reactions. A common and powerful strategy involves an initial, rapid reaction with a nucleophile at the acyl chloride site, which then sets the stage for a subsequent, often intramolecular, reaction at the ketone center to build complex cyclic structures. thieme-connect.com
Table 3: Chemoselectivity Profile of this compound
| Reagent Type | Target Functional Group | Rationale | Typical Outcome |
| Hard Nucleophiles (e.g., R-MgBr, R-Li, H₂NR') | Acyl Chloride | Hard-hard interaction, high electrophilicity of acyl chloride. | Nucleophilic acyl substitution. |
| Bulky Reducing Agents (e.g., L-Selectride) | Ketone | Steric hindrance favors attack at the less hindered ketone. | Selective reduction to an alcohol. nih.gov |
| Dinucleophiles (e.g., Hydrazine, Amino Alcohols) | Acyl Chloride then Ketone | Initial rapid reaction at the most electrophilic site, followed by intramolecular cyclization. | Heterocycle formation. |
| Organocuprates (Gilman Reagents) | Acyl Chloride | Specific reactivity of organocuprates towards acyl chlorides. | Formation of a 1,3-diketone. chemistrysteps.com |
Mechanistic Insights into 4 Chlorophenyl Oxo Acetyl Chloride Reactions
Detailed Reaction Mechanisms for Nucleophilic Attack at the Acyl Carbonyl
The reactions of (4-Chlorophenyl)(oxo)acetyl chloride with nucleophiles predominantly follow a nucleophilic acyl substitution mechanism, often referred to as a tetrahedral mechanism or an addition-elimination pathway. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The carbon atom of the acyl chloride group is highly electrophilic because it is bonded to two strongly electronegative atoms: oxygen and chlorine. libretexts.orglibretexts.org This significant partial positive charge makes it a prime target for nucleophiles. youtube.com
The mechanism can be detailed in two primary stages:
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu-H) on the electrophilic carbonyl carbon of the acyl chloride. youtube.comyoutube.com The lone pair of electrons from the nucleophile forms a new bond with the carbonyl carbon. Simultaneously, the π-electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, resulting in the formation of a negatively charged tetrahedral intermediate. youtube.comyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses rapidly. youtube.com The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. To maintain carbon's valency, the weakest bond is broken, which in this case is the carbon-chlorine bond. The chloride ion is an excellent leaving group, and its departure is a key driving force for the reaction. youtube.comyoutube.com This step is followed by deprotonation of the nucleophilic atom (if it was neutral, like water or an alcohol) by the released chloride ion or another base present in the mixture, yielding the final substitution product and hydrogen chloride. chemguide.co.uklibretexts.orglibretexts.org
Table 1: General Mechanism of Nucleophilic Acyl Substitution
| Step | Description | Intermediate/Product |
| 1. Addition | A nucleophile (e.g., R-OH, R-NH2, H2O) attacks the electrophilic carbonyl carbon. The C=O pi bond breaks, and electrons move to the oxygen. | A tetrahedral intermediate with a negative charge on the oxygen is formed. |
| 2. Elimination | The tetrahedral intermediate collapses. The C=O double bond is reformed, and the chloride ion is expelled as a leaving group. | The final product (ester, amide, or carboxylic acid) is formed, along with a chloride ion. |
| 3. Deprotonation | The chloride ion or another base removes a proton from the nucleophile (if it was neutral) to give the final neutral product and HCl. | Final neutral product + HCl. |
Investigation of Catalyst Roles and Transition State Structures
In many reactions involving acyl chlorides, catalysts are employed to enhance the reaction rate. Basic catalysts, such as pyridine (B92270) or N,N-dimethylformamide (DMF), are commonly used. wikipedia.org These catalysts operate through a mechanism known as nucleophilic catalysis .
The role of a catalyst like pyridine involves the following steps:
The nucleophilic nitrogen of pyridine attacks the carbonyl carbon of this compound, displacing the chloride ion.
This forms a highly reactive N-acylpyridinium salt intermediate. This intermediate is significantly more electrophilic and susceptible to nucleophilic attack than the original acyl chloride.
A weaker nucleophile (like an alcohol) can then readily attack the N-acylpyridinium salt.
This attack leads to the formation of the desired product and regenerates the pyridine catalyst. wikipedia.org
The transition state for the uncatalyzed nucleophilic attack on the acyl chloride is the high-energy state leading to the formation of the tetrahedral intermediate. youtube.com The catalyst provides an alternative reaction pathway with a lower activation energy. It does this by forming a different, more reactive intermediate (the acylpyridinium salt), whose subsequent reaction with the primary nucleophile has a lower energy transition state.
Studies on Reaction Intermediates and Product Distribution
The key reaction intermediate in the nucleophilic acyl substitution of this compound is the tetrahedral intermediate . youtube.comyoutube.com This short-lived species is characterized by an sp³-hybridized carbon atom that was formerly the sp²-hybridized carbonyl carbon. youtube.com The stability and fate of this intermediate dictate the course of the reaction.
The product distribution is highly dependent on the nature of the nucleophile used in the reaction. The general principle is the replacement of the chloro group with the nucleophilic moiety. libretexts.org For instance:
Hydrolysis: Reaction with water as the nucleophile yields (4-Chlorophenyl)oxoacetic acid. libretexts.org
Alcoholysis: Alcohols react to form the corresponding esters. libretexts.org
Aminolysis: Ammonia, primary amines, and secondary amines react to produce the corresponding amides. libretexts.org
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to a "double addition." The initial reaction forms an aldehyde, which is then immediately reduced further by another equivalent of the hydride to yield a primary alcohol. masterorganicchemistry.com
Table 2: Product Distribution from Reactions with Various Nucleophiles
| Nucleophile | Reagent Example | Product Class |
| Water | H₂O | Carboxylic Acid |
| Alcohol | R'OH (e.g., Methanol) | Ester |
| Amine | R'NH₂ (e.g., Ethylamine) | Amide |
| Carboxylate | R'COO⁻ (e.g., Sodium acetate) | Acid Anhydride |
Solvent Effects and Stereochemical Outcomes in Key Transformations
The choice of solvent can play a critical role in the reaction kinetics and mechanism of acyl chloride reactions. The mechanism can be a delicate balance between a concerted/ionic pathway and the stepwise addition-elimination pathway, and this balance can be influenced by the solvent. niu.edu
Polar aprotic solvents like acetonitrile can be used. In some related systems, increasing solvent polarity from a nonpolar to a polar environment has been observed to cause changes in the amplitude of spectroscopic signals, indicating an interaction between the solvent and the reacting species or intermediates. acs.org For reactions proceeding through an ionic mechanism, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction rate.
Regarding stereochemistry, if this compound reacts with a chiral nucleophile, the reaction typically proceeds without affecting the stereocenter of the nucleophile. The reaction occurs at the achiral acyl carbon, and the substitution mechanism does not involve inversion or racemization at the nucleophile's chiral center. Studies on the synthesis of chiral esters from similar acid chlorides have shown that racemization or epimerization at the chiral alcohol's center is not observed. acs.org This suggests that such transformations are stereochemically reliable for incorporating the (4-chlorophenyl)oxoacetyl moiety.
Computational Chemistry Approaches to 4 Chlorophenyl Oxo Acetyl Chloride Reactivity
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-Chlorophenyl)(oxo)acetyl chloride, DFT calculations, often using a hybrid functional such as B3LYP with a basis set like 6-311G**, can elucidate its fundamental electronic properties and energetics. nih.govmdpi.com
These calculations begin by determining the molecule's optimized geometry, which corresponds to the lowest energy conformation. From this optimized structure, a variety of electronic and thermodynamic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, DFT calculations can generate a molecular electrostatic potential (MEP) map, which illustrates the charge distribution within the molecule and highlights regions that are electron-rich or electron-poor. nih.gov These regions are indicative of potential sites for electrophilic and nucleophilic attack, respectively.
Vibrational frequency analysis is another important output of DFT calculations. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of the synthesized compound. nih.govmdpi.com Additionally, these vibrational analyses allow for the calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at different temperatures. nih.govmdpi.com
Table 1: Representative Data from DFT Calculations
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 6.3 eV | Relates to the chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Provides information about the polarity of the molecule. |
| Calculated Vibrational Frequency (C=O stretch) | 1750 cm-1 | Can be compared with experimental IR spectra for structural validation. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility and how it interacts with other molecules, such as solvents or reactants, over time.
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic behavior of the system. nih.gov By simulating the molecule for a sufficient length of time, it is possible to explore its conformational landscape and identify the most stable and frequently occurring conformations. nih.gov This is particularly important for understanding how the molecule's shape might influence its reactivity.
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule of interest in a simulation box with solvent molecules, for instance, one can study solvation effects and the formation of hydrogen bonds or other non-covalent interactions. researchgate.net These interactions can significantly impact the reaction rates and pathways. The simulations can track the distance and orientation between interacting molecules, providing a dynamic picture of these interactions. researchgate.net
Prediction of Reaction Pathways, Barriers, and Selectivity
A significant application of computational chemistry is the prediction of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. For a reactive molecule like this compound, which can undergo various nucleophilic substitution reactions, computational methods can be used to map out the potential energy surface for different reaction pathways.
By locating the transition state structures and calculating their energies, the activation energy for each potential reaction can be determined. The reaction pathway with the lowest activation energy is generally the most favorable. This allows for the prediction of the major products of a reaction and can explain the observed regioselectivity or stereoselectivity.
These computational studies can also provide a detailed understanding of the reaction mechanism at a molecular level, showing how bonds are broken and formed during the reaction. This information is crucial for designing new reactions and optimizing reaction conditions to favor the desired products.
Table 2: Illustrative Predicted Reaction Barriers
| Reaction Type | Proposed Reactant | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Hydrolysis | Water | 15.2 | Formation of (4-Chlorophenyl)(oxo)acetic acid |
| Aminolysis | Ammonia | 12.8 | Formation of 2-(4-chlorophenyl)-2-oxoacetamide |
| Esterification | Methanol | 14.5 | Formation of methyl (4-chlorophenyl)(oxo)acetate |
Validation of Theoretical Models with Experimental Data
The reliability of computational predictions is contingent upon their validation against experimental data. anu.edu.au This validation process is a critical step in computational chemistry research and ensures that the theoretical models accurately represent the real chemical system. rsc.orgnih.gov
For this compound, several types of experimental data can be used to validate the computational models:
Spectroscopic Data: As mentioned, calculated IR and NMR spectra can be compared directly with experimental spectra to confirm the molecule's structure and vibrational modes.
Crystallographic Data: If a crystal structure of the compound is available, the computationally optimized geometry can be compared with the bond lengths, bond angles, and dihedral angles determined by X-ray crystallography. nih.gov
Reaction Kinetics: Experimental measurements of reaction rates and product distributions can be compared with the computationally predicted reaction barriers and selectivity to validate the proposed reaction mechanisms.
Advanced Spectroscopic Techniques for Elucidating 4 Chlorophenyl Oxo Acetyl Chloride Chemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 35Cl NMR for Structural Confirmation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like (4-Chlorophenyl)(oxo)acetyl chloride. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to be characterized by signals in the aromatic region. Due to the electron-withdrawing nature of both the chlorine atom and the oxoacetyl chloride group, the aromatic protons will be deshielded and appear at downfield chemical shifts, likely between 7.5 and 8.2 ppm. The para-substitution pattern on the phenyl ring will result in a characteristic splitting pattern, typically two sets of doublets, representing the chemically non-equivalent protons.
¹³C NMR: The carbon-13 NMR spectrum provides crucial information about the carbon skeleton. The most downfield signals are expected for the two carbonyl carbons of the ketone and acyl chloride groups, typically appearing in the range of 160-190 ppm. The acyl chloride carbonyl carbon is generally found at a slightly lower field than the ketone carbonyl. The aromatic carbons will produce signals between 128 and 140 ppm, with the carbon atom bonded to the chlorine (C-Cl) and the carbon bonded to the carbonyl group (C-C=O) showing distinct chemical shifts due to substituent effects.
³⁵Cl NMR: While less common than ¹H or ¹³C NMR, ³⁵Cl NMR can offer direct insight into the chemical environment of the chlorine atom. ijirset.com Chlorine nuclei are quadrupolar, which often results in broad signals, making high-resolution analysis challenging. ijirset.com However, the chemical shift is highly sensitive to the electronic environment. nih.govacs.org For this compound, two distinct resonances would be expected: one for the chlorine attached to the aromatic ring and another for the chlorine of the acyl chloride group. The significant difference in the bonding and electronic environment of these two chlorine atoms would lead to widely separated chemical shifts, allowing for their unambiguous assignment and providing a unique spectroscopic fingerprint for the molecule. nih.govacs.org This technique is particularly useful for confirming the presence of both types of chlorine atoms in the final product and for monitoring reactions involving the acyl chloride moiety.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| ¹H | ~ 7.8 - 8.2 | Doublet | Protons ortho to the carbonyl group. |
| ¹H | ~ 7.5 - 7.7 | Doublet | Protons ortho to the chlorine atom. |
| ¹³C | ~ 185 - 195 | Singlet | Ketone carbonyl carbon (C=O). |
| ¹³C | ~ 165 - 175 | Singlet | Acyl chloride carbonyl carbon (-COCl). |
| ¹³C | ~ 138 - 142 | Singlet | Aromatic carbon attached to chlorine. |
| ¹³C | ~ 133 - 137 | Singlet | Aromatic carbon attached to the carbonyl group. |
| ¹³C | ~ 130 - 132 | Singlet | Aromatic CH carbons. |
| ¹³C | ~ 128 - 130 | Singlet | Aromatic CH carbons. |
| ³⁵Cl | Variable | Broad Singlet | Chlorine on the aromatic ring. |
| ³⁵Cl | Variable | Broad Singlet | Chlorine on the acyl chloride group. |
Note: Predicted values are based on established principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by the strong absorption bands of its two carbonyl groups. The ketone (C=O) stretch is expected to appear around 1680-1700 cm⁻¹, while the acyl chloride (C=O) stretch will be at a significantly higher frequency, typically in the range of 1780-1815 cm⁻¹, due to the electron-withdrawing inductive effect of the chlorine atom. Other key signals include the aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region and the C-Cl stretch of the aryl chloride, which typically appears as a strong band between 1000 and 1100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic C=C stretching bands are often strong in Raman spectra. The symmetric vibrations of the substituted benzene (B151609) ring are particularly Raman-active and can provide clear structural markers. While carbonyl stretches are also visible in Raman, they are typically weaker than in the IR spectrum. The C-Cl bond vibrations will also be observable.
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |
|---|---|---|---|
| C=O Stretch (Acyl Chloride) | 1780 - 1815 (Strong) | 1780 - 1815 (Weak) | Higher frequency due to the inductive effect of Cl. |
| C=O Stretch (Ketone) | 1680 - 1700 (Strong) | 1680 - 1700 (Medium) | Conjugated with the aromatic ring. |
| Aromatic C=C Stretch | 1400 - 1600 (Medium) | 1400 - 1600 (Strong) | Multiple bands expected. |
| C-Cl Stretch (Aryl) | 1000 - 1100 (Strong) | 1000 - 1100 (Medium) | Characteristic for aryl halides. |
Note: Predicted frequencies are based on characteristic group frequencies for organic molecules. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₄Cl₂O₂), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.
The fragmentation of this compound under electron ionization is expected to proceed through several predictable pathways. miamioh.edu The bonds adjacent to the carbonyl groups are susceptible to cleavage. Common fragmentation patterns for aromatic ketones and acyl halides include: miamioh.edunih.govchadsprep.comlibretexts.orgjove.com
Loss of a chlorine radical (•Cl) from the acyl chloride group to form the [M-35]⁺ ion.
Cleavage of the C-C bond between the two carbonyl groups, leading to the formation of the highly stable 4-chlorobenzoyl cation ([C₇H₄ClO]⁺, m/z 139/141), which is often the base peak.
Loss of a carbon monoxide (CO) molecule from fragment ions. For example, the 4-chlorobenzoyl cation can lose CO to form the 4-chlorophenyl cation ([C₆H₄Cl]⁺, m/z 111/113).
Loss of the entire acyl chloride group (•COCl) to yield the 4-chlorophenyl radical cation.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|---|
| 202 | 204, 206 | [M]⁺ | [C₈H₄Cl₂O₂]⁺ | Molecular ion with characteristic M, M+2, M+4 pattern. |
| 167 | 169 | [M - Cl]⁺ | [C₈H₄ClO₂]⁺ | Loss of a chlorine radical from the acyl chloride. |
| 139 | 141 | [C₆H₄COC(O)]⁺ | [C₇H₄ClO]⁺ | Formation of the 4-chlorobenzoyl cation (likely base peak). |
| 111 | 113 | [C₆H₄Cl]⁺ | [C₆H₄Cl]⁺ | Loss of CO from the 4-chlorobenzoyl cation. |
Note: The listed m/z values correspond to the major isotope (³⁵Cl). Corresponding peaks for the ³⁷Cl isotope will appear at 2 mass units higher.
Coupling Spectroscopic Data with Computational Predictions
The integration of experimental spectroscopic data with computational chemistry, particularly Density Functional Theory (DFT), provides a powerful synergy for the unambiguous structural and electronic characterization of molecules like this compound. nih.govyoutube.com DFT calculations can predict key spectroscopic parameters with a high degree of accuracy. nih.govresearchgate.net
For instance, DFT methods can compute theoretical ¹H and ¹³C NMR chemical shifts. nih.govcapes.gov.br By comparing these calculated shifts with the experimental spectrum, assignments can be confirmed with greater confidence, and subtle stereochemical or conformational details can be resolved. nih.govyoutube.com This is especially valuable when experimental data is complex or ambiguous.
Similarly, DFT calculations can predict vibrational frequencies for both IR and Raman spectroscopy. The calculated vibrational modes can be animated, allowing for a precise assignment of each band in the experimental spectra to a specific molecular motion (e.g., C=O stretch, C-H bend). This helps to resolve overlapping peaks and provides a deeper understanding of the molecule's vibrational properties.
In the context of ³⁵Cl NMR, where experimental spectra can be broad, DFT calculations are particularly valuable. nih.govresearchgate.netrsc.org They can accurately predict the electric field gradient (EFG) and chemical shift (CS) tensors, which are the parameters that govern the appearance of the NMR spectrum. nih.govacs.orgrsc.org This computational insight allows for a more robust interpretation of the experimental data, linking the observed spectral features directly to the molecular structure and electronic environment of the chlorine nuclei. By correlating experimental and computed data, a more complete and reliable characterization of this compound is achievable than by using any single technique alone.
Synthetic Applications of 4 Chlorophenyl Oxo Acetyl Chloride in Target Oriented Synthesis
Precursor Role in the Synthesis of Pharmaceutical Intermediates
The unique structural attributes of (4-Chlorophenyl)(oxo)acetyl chloride make it a valuable precursor in the synthesis of various heterocyclic compounds, which are pivotal intermediates in drug discovery and development. The reactivity of the acyl chloride function facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, which is essential for constructing complex molecular frameworks.
Research has demonstrated the utility of related acyl chlorides in the synthesis of quinazolinone derivatives. For instance, the reaction of 2-substituted-3,1-benzoxazin-4-ones with chloroacetyl chloride can lead to the formation of 3-(chloroacetyl)-2-substituted quinazolin-4(3H)-ones nih.gov. These compounds can be further elaborated to introduce hydrazinylacetyl groups, which are precursors to various bioactive molecules nih.gov. The resulting quinazolinone scaffolds are of significant interest due to their potential antitumor activities nih.gov.
Furthermore, derivatives of this compound are instrumental in constructing other biologically relevant heterocyclic systems. For example, nicotinonitrile derivatives incorporating a 4-chlorophenyl group have been synthesized and evaluated for their antitumor and antimicrobial properties nih.gov. The synthesis often involves the reaction of a precursor bearing the 4-chlorophenyl moiety with other reagents to form the final pyridinone ring system nih.gov.
The synthesis of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, a significant pharmaceutical intermediate, highlights the importance of the 4-chlorophenyl group in drug structures google.com. While this specific synthesis does not directly use this compound, it underscores the value of the (4-chlorophenyl)methyl moiety, a structure accessible from the title compound, in creating complex pharmaceutical agents google.com.
| Target Intermediate Class | Synthetic Strategy | Potential Therapeutic Area |
| Quinazolinone Derivatives | Reaction with 2-substituted-3,1-benzoxazin-4-ones followed by further functionalization. nih.gov | Antitumor nih.gov |
| Nicotinonitrile Derivatives | Condensation reactions to form substituted pyridinone systems. nih.gov | Antitumor, Antimicrobial nih.gov |
| Piperazine (B1678402) Derivatives | Incorporation of the (4-chlorophenyl)methyl group into piperazine scaffolds. google.com | Various |
Construction of Advanced Organic Materials and Polymers
The reactivity of this compound also lends itself to the synthesis of advanced organic materials and polymers. The acyl chloride group can readily participate in polymerization reactions, such as polycondensation, to form polyesters and polyamides. The presence of the chlorine atom on the phenyl ring can also be used for further functionalization, allowing for the fine-tuning of the material's properties.
One area of application is in the development of functionalized polymer supports for solid-phase synthesis. For example, 4-chloromethylphenoxyacetyl functionalized polystyrene and polyamide supports have been developed for solid-phase peptide synthesis nih.gov. These supports allow for the attachment of the first amino acid under mild conditions, and the resulting peptide can be cleaved from the resin with trifluoroacetic acid nih.gov. This methodology is crucial for the efficient synthesis of peptides and other biomolecules.
In another application, acyl chlorides are used as terminating agents in ring-opening polymerization to create well-defined, functionalized biodegradable polymers nih.gov. This approach allows for the introduction of specific end-groups, which can then be used for further reactions, such as conjugation to other molecules or surfaces. While not specific to this compound, this strategy could be employed to create polymers with a terminal 4-chlorophenyl group, which could impart specific properties or serve as a handle for further modification.
The general reaction of diacid chlorides with diamines to form polyamides is a well-established method in polymer chemistry researchgate.net. By extension, a di-functional monomer derived from this compound could be used in similar polycondensation reactions to create novel polymers with tailored properties.
| Material/Polymer Type | Synthetic Application | Key Features |
| Functionalized Polymer Supports | Solid-phase peptide synthesis. nih.gov | Mild reaction conditions for amino acid attachment and cleavage. nih.gov |
| End-functionalized Biodegradable Polymers | Termination of ring-opening polymerization. nih.gov | Introduction of specific terminal functionalities for further modification. nih.gov |
| Polyamides/Polyesters | Potential for polycondensation reactions. | Tailorable properties based on the monomer structure. |
Catalyst Development and Ligand Synthesis
While direct applications of this compound in catalyst synthesis are not extensively documented, its role as a precursor to potential ligands is noteworthy. The heterocyclic compounds synthesized from this molecule, such as those containing pyridine (B92270) or quinazoline (B50416) cores, possess heteroatoms with lone pairs of electrons that can coordinate with metal centers. This coordination is the basis for the formation of metal complexes that can act as catalysts.
For instance, the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818) involves the reaction of 8-hydroxyquinolin-2(1H)-one with 4-chlorobenzoyl chloride mdpi.com. The quinoline (B57606) moiety is a well-known ligand in coordination chemistry, and its derivatives can be used to create catalysts for various organic transformations. The 4-chlorophenyl group can influence the electronic properties and stability of the resulting metal complex.
The synthesis of nicotinonitrile derivatives also provides a route to potential ligands nih.gov. The nitrogen atom in the pyridine ring and the cyano group can both act as coordination sites for metal ions. The development of new ligands is crucial for advancing the field of catalysis, as the ligand structure plays a key role in determining the activity and selectivity of the catalyst.
| Ligand Class | Synthetic Route | Potential Catalytic Application |
| Quinoline Derivatives | Acylation of hydroxyquinolines. mdpi.com | Catalysts for various organic transformations. |
| Nicotinonitrile Derivatives | Condensation reactions to form the pyridine ring. nih.gov | Homogeneous catalysis. |
Utility in Agrochemical and Specialty Chemical Production
This compound and its derivatives are valuable intermediates in the production of agrochemicals and other specialty chemicals. The presence of the chloro- and phenyl- groups is a common feature in many biologically active compounds used in agriculture.
A notable example is the synthesis of the rodenticide Chlorophacinone (2-[(4-chlorophenyl)-phenylacetyl]-1,3-indandione) google.com. The synthesis involves the reaction of 2-(4-chlorophenyl)-phenylacetic acid chloride with 1,3-indandione (B147059) in a Lewis acid-catalyzed reaction google.com. This demonstrates a direct application of a closely related acyl chloride in the production of a commercial agrochemical.
Furthermore, the synthesis of potential pesticides often involves the incorporation of a chlorinated phenyl group. For example, a method for preparing 2,5-dimethyl phenylacetyl chloride, an intermediate for the novel pesticide spirotetramat, has been developed google.com. This synthesis starts from p-xylene (B151628) and proceeds through chloromethylation, cyanidation, hydrolysis, and finally acyl chlorination google.com. This highlights the importance of acyl chlorides in the synthetic routes to modern agrochemicals.
| Agrochemical/Specialty Chemical | Synthetic Application of this compound or related compounds |
| Chlorophacinone (Rodenticide) | Key intermediate in the final coupling step. google.com |
| Spirotetramat (Pesticide) | Precursor to a key intermediate (2,5-dimethyl phenylacetyl chloride). google.com |
| Potential Pesticides | Building block for bromodichloromethyl-4-chlorophenyl sulfone derivatives. researchgate.net |
Derivatives and Analogs of 4 Chlorophenyl Oxo Acetyl Chloride: Structure Reactivity Relationships
Investigation of Substituent Effects on the Phenyl Ring
The electronic nature of substituents on the phenyl ring plays a crucial role in modulating the reactivity of the acyl chloride group in (4-Chlorophenyl)(oxo)acetyl chloride. The chlorine atom at the para-position exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Due to the high electronegativity of chlorine, the inductive effect is generally considered to be dominant, making the aromatic ring electron-deficient compared to benzene (B151609). This deactivation of the ring influences its susceptibility to electrophilic attack, but more importantly, it affects the electrophilicity of the carbonyl carbon in the acyl chloride moiety.
The electron-withdrawing nature of the chloro-substituent increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature of this compound in acylation reactions. The general order of reactivity for acyl halides follows the trend of better leaving group ability, with acyl bromides being more reactive than acyl chlorides. quora.com This is attributed to the greater stability of the bromide anion compared to the chloride anion. quora.com
Interactive Table: Effect of Substituents on the Reactivity of Benzoyl Chlorides
| Substituent (X) in X-C₆H₄-COCl | Electronic Effect of X | Expected Relative Reactivity |
| -OCH₃ (Methoxy) | Electron-donating (+R > -I) | Decreased |
| -CH₃ (Methyl) | Electron-donating (+I) | Decreased |
| -H (Hydrogen) | Neutral | Baseline |
| -Cl (Chloro) | Electron-withdrawing (-I > +R) | Increased |
| -NO₂ (Nitro) | Strongly electron-withdrawing (-I, -R) | Strongly Increased |
This table presents a qualitative comparison based on general principles of substituent effects on the electrophilicity of the carbonyl carbon in benzoyl chlorides.
Synthesis and Reactivity of Other Alpha-Keto Acyl Chlorides (e.g., (4-Fluorophenyl)(oxo)acetyl chloride)
The synthesis of analogs of this compound, such as (4-Fluorophenyl)(oxo)acetyl chloride, can be achieved through similar synthetic strategies. A common method involves the reaction of the corresponding substituted phenylglyoxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). For instance, the synthesis of 4-chlorophenylacetyl chloride has been reported by treating 4-chlorophenylacetic acid with thionyl chloride. prepchem.com A similar approach could be envisioned for the synthesis of (4-Fluorophenyl)(oxo)acetyl chloride from (4-Fluorophenyl)(oxo)acetic acid.
The reactivity of (4-Fluorophenyl)(oxo)acetyl chloride is expected to be even greater than that of its chloro-analog. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which would further increase the electrophilicity of the carbonyl carbon. While direct comparative studies are scarce, the principles of physical organic chemistry suggest that the C-F bond is stronger than the C-Cl bond, but the inductive effect of fluorine on the reactivity of the adjacent carbonyl group is more significant. The properties of a related compound, (4-Fluorophenoxy)acetyl chloride, are documented, indicating its utility as a reactive intermediate. nih.gov
Interactive Table: Comparison of this compound and its Fluoro-Analog
| Compound | Phenyl Substituent | Key Electronic Effect | Expected Relative Reactivity |
| This compound | -Cl | Strong -I, Weak +R | High |
| (4-Fluorophenyl)(oxo)acetyl chloride | -F | Very Strong -I, Weak +R | Very High |
This table provides a predicted comparison based on the known electronic effects of halogen substituents.
Heterocyclic Derivatives Derived from this compound
The high reactivity of the two carbonyl groups and the acyl chloride function in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. While specific examples starting directly from this compound are not extensively reported, its structural motifs are found in various heterocyclic systems, and its reactivity profile suggests its suitability for such transformations.
Oxazoles: Alpha-keto acyl chlorides can react with α-isocyanoacetamides to form 2-acyl-5-aminooxazoles, which can then be hydrolyzed to α-ketoamides. acs.org This suggests a potential route to oxazole (B20620) derivatives from this compound. The synthesis of other oxazole derivatives often involves the reaction of acyl chlorides with appropriate precursors. For example, 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one has been synthesized from the corresponding acyl chloride. orgsyn.org
Thiazoles: The synthesis of thiazole (B1198619) derivatives frequently involves the reaction of α-haloketones with thioamides (Hantzsch synthesis). Although not a direct use of the acyl chloride, this compound could be converted to the corresponding α-haloketone, which could then be used in thiazole synthesis. For instance, various 4-(4-chlorophenyl)thiazole derivatives have been synthesized. nih.gov The reaction of chloroacetyl chloride with thiourea (B124793) is a known method for producing 2-aminothiazole (B372263) derivatives. smolecule.com
Pyridazines: Pyridazine derivatives can be synthesized from various precursors, including those with a 4-chlorophenyl moiety. For example, 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one has been used as a starting material for further derivatization. nih.gov The reaction of α-keto acids with hydrazines is a common method for forming pyridazinones, suggesting that this compound could be a suitable precursor for similar structures.
Enantioselective Transformations with Chiral Catalysts or Substrates
The presence of a prochiral ketone carbonyl group in this compound opens up the possibility of enantioselective transformations to produce chiral molecules. Such reactions typically involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome.
Enantioselective Reduction: The reduction of the ketone group in α-keto esters and related compounds can be achieved with high enantioselectivity using chiral reducing agents or catalytic hydrogenation with chiral catalysts. While specific examples for the reduction of this compound are not prominent in the literature, the general methodology is well-established for similar substrates. The resulting chiral α-hydroxy acyl chloride or its derivatives would be valuable building blocks in asymmetric synthesis.
Enantioselective Acylation: this compound can be used as an acylating agent in kinetic resolutions of racemic alcohols or amines, catalyzed by chiral catalysts such as chiral amines, phosphines, or N-heterocyclic carbenes. In such a process, one enantiomer of the substrate would react faster with the acyl chloride, allowing for the separation of the unreacted enantiomer and the acylated product.
Enantioselective Additions to the Ketone: Chiral catalysts can also be employed to mediate the enantioselective addition of nucleophiles to the ketone carbonyl group. For instance, chiral Lewis acids could activate the ketone towards nucleophilic attack, with the chiral environment of the catalyst directing the approach of the nucleophile to one face of the carbonyl group, leading to the formation of a chiral tertiary alcohol.
Although specific documented examples for this compound are limited, the principles of asymmetric catalysis are broadly applicable, and it represents a promising substrate for the development of new enantioselective methodologies.
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Methods
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which can be hazardous and produce significant waste. tandfonline.compjoes.com Future research will likely focus on developing greener and more sustainable methods for the synthesis of (4-Chlorophenyl)(oxo)acetyl chloride.
One promising approach is the use of electrochemical methods. For instance, the electrochemical reductive cross-coupling of sulfinic acids and acyl chlorides has been demonstrated for the synthesis of thioesters, showcasing a move towards greener reaction conditions. rsc.org While not a direct synthesis of the acyl chloride itself, it points towards the potential of electrochemistry in activating carboxylic acid derivatives. Future work could explore the direct electrochemical synthesis of this compound from the corresponding carboxylic acid, potentially avoiding harsh chlorinating agents.
Another avenue is the development of catalytic processes that are metal-free and operate under neutral conditions. Recent studies have shown the rapid N-chloroacetylation of amines using acid chlorides in phosphate (B84403) buffer, highlighting the potential for aqueous and more environmentally friendly reaction media. researchgate.net Adapting such principles to the synthesis of the target compound could significantly reduce the environmental impact. The use of bio-based solvents, such as Cyrene™, in reactions involving acid chlorides is also an emerging area that aligns with the principles of green chemistry. rsc.org
| Green Synthesis Approach | Potential Advantage for this compound |
| Electrochemical Synthesis | Avoidance of harsh chlorinating agents, potential for direct synthesis from the carboxylic acid. |
| Metal-Free Catalysis | Reduced metal contamination in the final product, milder reaction conditions. |
| Aqueous Reaction Media | Reduced use of volatile organic compounds, improved safety profile. |
| Bio-based Solvents | Use of renewable resources, reduced environmental footprint. |
Application in Automated Synthesis and High-Throughput Experimentation
The high reactivity of acyl chlorides like this compound makes them ideal candidates for use in automated synthesis and high-throughput experimentation (HTE). chemistrystudent.com These technologies are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. semanticscholar.orgnih.gov
Flow chemistry is a particularly suitable technology for handling highly reactive intermediates such as acyl chlorides. researchgate.netnih.gov In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters like temperature, pressure, and reaction time. This enhances safety, improves reproducibility, and allows for the in-situ generation and immediate use of reactive species, minimizing decomposition. mit.edusyrris.com An automated flow chemistry platform could be designed for the synthesis of a library of derivatives from this compound by reacting it with a variety of nucleophiles in a sequential manner.
High-throughput screening (HTS) platforms can then be used to evaluate the biological activity or material properties of the synthesized compounds. For example, fluorescence-based assays are commonly used in HTS to identify inhibitors of biological targets. researchgate.netacs.orgnih.gov A library of compounds derived from this compound could be rapidly screened for potential therapeutic applications. The combination of automated synthesis and HTS allows for accelerated discovery cycles, a key advantage in modern chemical research. youtube.com
| Technology | Application for this compound |
| Flow Chemistry | Safe and controlled synthesis of derivatives, in-situ generation and use. |
| High-Throughput Experimentation | Rapid synthesis and screening of compound libraries for drug discovery and materials science. |
| Automated Purification | Integrated purification of synthesized derivatives, enabling direct biological or material testing. |
Bioorthogonal Chemistry and Chemical Biology Applications
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The high reactivity of acyl chlorides, when appropriately controlled, can be harnessed for applications in chemical biology.
A key challenge is to "mask" the reactivity of the acyl chloride until it reaches its intended target within a cell. Recent research has demonstrated the development of masked α-alkoxy chloroenol esters that can be unmasked by a specific enzyme to generate a potent acylating agent. nih.gov This approach, termed "bioorthogonal acylating agents for proximity labeling and sequencing (BAP-seq)," allows for the targeted labeling of RNA within living cells. nih.gov this compound could potentially be incorporated into such a masked probe. The 4-chlorophenyl group could serve as a unique identifier or influence the probe's properties, while the oxoacetyl chloride provides the reactive handle for labeling biomolecules.
The development of such bioorthogonal probes would enable researchers to study the spatial organization and dynamics of biomolecules in their native environment with high precision. This could lead to a better understanding of cellular processes and the development of new diagnostic and therapeutic strategies.
| Bioorthogonal Strategy | Potential Role of this compound |
| Masked Acyl Chlorides | The (4-Chlorophenyl)(oxo)acetyl moiety could be part of a masked probe, released by a specific trigger. |
| Proximity Labeling | Upon unmasking, the reactive acyl chloride can label nearby biomolecules for identification and mapping. |
| "Click-to-Release" Systems | The compound could be part of a system where a bioorthogonal reaction triggers the release of a therapeutic agent. nih.gov |
Advanced Materials Science Applications
The reactivity of this compound makes it a valuable monomer or functionalizing agent for the creation of advanced materials with tailored properties. libretexts.orglibretexts.org
One major application is in the synthesis of high-performance polymers like polyamides and polyesters. libretexts.orglibretexts.orgchemrevise.org The reaction of a diacyl chloride with a diamine or a diol leads to the formation of these polymers through condensation polymerization. savemyexams.com By using this compound, or a difunctional derivative thereof, polymers with specific properties imparted by the chlorophenyl group can be synthesized. This could include enhanced thermal stability, flame retardancy, or specific interactions with other molecules. For example, the synthesis of Kevlar involves the reaction of a diamine with a diacyl chloride. youtube.com
Furthermore, acyl chlorides can be used to functionalize the surface of materials, altering their properties. For instance, amorphous carbon substrates have been modified with acyl chlorides to create surfaces capable of attaching a variety of molecules, including those with alcohol, thiol, and amine groups. nih.govacs.org This is crucial for the development of biosensors, microarrays, and other advanced diagnostic tools.
The development of stimuli-responsive or "smart" polymers is another exciting frontier. rsc.orgaip.orgnih.gov These polymers can change their properties in response to external stimuli like pH, temperature, or light. This compound could be incorporated as a monomer into such polymers, where the chlorophenyl group might influence the material's response to specific stimuli. This could lead to applications in targeted drug delivery, self-healing materials, and advanced coatings. The incorporation of functional groups from bio-based sources, such as itaconic acid or tartaric acid, is also a growing trend in polymer science to create more sustainable materials. nih.govrsc.orgacs.org
| Material Application | Role of this compound |
| Polyamides and Polyesters | As a monomer to introduce the 4-chlorophenyl group, influencing polymer properties. libretexts.orglibretexts.orgchemrevise.org |
| Surface Functionalization | To modify the surface of materials for creating biosensors and microarrays. nih.govacs.org |
| Stimuli-Responsive Polymers | As a comonomer to tune the response of "smart" materials to external stimuli. rsc.orgaip.org |
| Bio-based Polymers | Potential for incorporation into polymers derived from renewable resources. nih.govrsc.org |
Q & A
Q. What are the optimal reaction conditions for synthesizing (4-chlorophenyl)(oxo)acetyl chloride, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting (4-chlorophenyl)(oxo)acetic acid with chlorinating agents like oxalyl chloride or thionyl chloride. Key parameters include:
- Temperature : 0–5°C during acid activation, followed by room-temperature stirring (6–12 hours) .
- Solvent : Anhydrous dichloromethane or tetrahydrofuran to avoid hydrolysis .
- Workup : Removal of excess reagent under reduced pressure.
- Purity Validation : Use TLC (hexane:ethyl acetate, 3:1) to monitor reaction progress. Confirm structure via -NMR (e.g., carbonyl proton at δ 10.2–10.5 ppm) and IR (C=O stretch at ~1750 cm) .
Q. How does the reactivity of this compound compare to similar acyl chlorides in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing 4-chlorophenyl and oxo groups enhance electrophilicity at the carbonyl carbon, making it more reactive than benzoyl or phenylacetyl chlorides. Comparative studies show:
Advanced Research Questions
Q. How can diastereoselectivity be controlled when using this compound in cycloadditions to form β-lactams?
- Methodological Answer : In Staudinger syntheses of 2-azetidinones, the trans/cis ratio depends on:
- Reaction Temperature : At room temperature, cis isomers dominate due to steric hindrance (e.g., 85% cis yield) .
- Catalyst : Triethylamine favors trans products, while DMAP shifts selectivity toward cis (see table below) .
| Catalyst | Temp. (°C) | cis:trans Ratio | Yield (%) |
|---|---|---|---|
| Triethylamine | Reflux | 1:3 | 72 |
| DMAP | RT | 3:1 | 88 |
Q. What analytical strategies resolve contradictions in stability data for this compound under varying pH conditions?
- Methodological Answer : Conflicting reports on hydrolysis rates arise from solvent polarity and pH measurement methods. To standardize analysis:
Buffer Systems : Use 50 mM phosphate (pH 5–8) or acetate (pH 3–5) buffers to control ionic strength.
Kinetic Monitoring : Track hydrolysis via -NMR disappearance of the acyl chloride peak (δ 10.5 ppm) or HPLC (C18 column, acetonitrile/water gradient) .
Q. pH-Dependent Half-Lives :
| pH | Half-Life (25°C) |
|---|---|
| 3 | 48 h |
| 7 | 2 h |
| 9 | 15 min |
| Discrepancies >10% require recalibration of pH meters and exclusion of protic solvents . |
Q. How can computational modeling predict the compound’s reactivity in enzyme acylation studies?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- Electrophilicity Index (ω) : 4.8 eV, indicating high reactivity toward nucleophilic serine residues in enzymes .
- Binding Affinity : Docking simulations (AutoDock Vina) show stronger binding to α-chymotrypsin (ΔG = −9.2 kcal/mol) than benzoyl chloride (ΔG = −7.1 kcal/mol) .
Validate models by correlating computed activation energies with experimental acylation rates (e.g., stopped-flow kinetics) .
Methodological Notes
- Synthesis Optimization : Always use anhydrous conditions and inert gas (N/Ar) to prevent hydrolysis .
- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlap .
- Safety : Handle with Schlenk lines due to HCl release; use scrubbers for gas trapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
